cis-3-(Boc-amino)-5-(trifluormethyl)piperidine is a chemical compound characterized by a piperidine ring with a tert-butoxycarbonyl (Boc) protected amino group at the 3-position and a trifluoromethyl group at the 5-position. This compound is notable for its applications in organic synthesis, particularly in the pharmaceutical industry as a building block for various bioactive molecules. The compound has the CAS number 1187055-62-4 and the molecular formula C₁₁H₁₉F₃N₂O₂, with a molecular weight of approximately 268.28 g/mol .
This compound belongs to the class of piperidines, which are saturated six-membered heterocycles containing one nitrogen atom. The presence of the Boc group serves as a protective group for the amino functionality, which is crucial in synthetic chemistry to prevent undesired reactions during multi-step synthesis. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it particularly valuable in medicinal chemistry .
The synthesis of cis-3-(Boc-amino)-5-(trifluormethyl)piperidine typically involves several key steps:
Industrial production may utilize advanced methods such as continuous flow reactors to optimize reaction conditions and enhance scalability .
The molecular structure of cis-3-(Boc-amino)-5-(trifluormethyl)piperidine can be described using its IUPAC name: tert-butyl Rel-((3r,5s)-5-(trifluoromethyl)piperidin-3-yl)carbamate. The structure features:
cis-3-(Boc-amino)-5-(trifluormethyl)piperidine can undergo several chemical reactions:
The mechanism of action for cis-3-(Boc-amino)-5-(trifluormethyl)piperidine primarily involves its interaction with biological targets, which may include enzymes or receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing cell membrane permeability and metabolic stability.
Upon deprotection of the Boc group under acidic conditions, the free amino group can form hydrogen bonds or electrostatic interactions with target proteins, influencing biological activity . This structural modification is crucial for developing therapeutics targeting various diseases.
Relevant data suggest that compounds with trifluoromethyl groups often exhibit unique reactivity patterns due to their electronegative nature, influencing both physical properties and biological interactions .
cis-3-(Boc-amino)-5-(trifluormethyl)piperidine finds significant applications in various fields:
The piperidine core in cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine is typically constructed via pyridine hydrogenation or reductive amination. Patent WO2004046112A2 details a route starting from 3-nitro-5-(trifluoromethyl)pyridine, where catalytic hydrogenation under high-pressure H₂ (50–100 atm) yields the cis-piperidine intermediate. The nitro group is concurrently reduced to a primary amine, which is selectively protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–25°C [2]. Alternative cyclization approaches involve ring-closing metathesis of diene precursors, though this method struggles with regioselective trifluoromethyl group placement. A key limitation is the need for trans-hydrogenation catalysts to enforce the cis-stereochemistry, as conventional PtO₂ catalysts yield thermodynamically favored trans-isomers [7].
Achieving the cis-configuration at C3 and C5 relies on stereoselective hydrogenation. Ruthenium- and rhodium-based catalysts (e.g., Ru/C or Rh/Al₂O₃) enable syn-addition of hydrogen atoms across the pyridine ring, producing the cis-isomer with >95% diastereoselectivity [7]. The trifluoromethyl group’s steric bulk favors equatorial positioning, directing amine protonation to the axial position and stabilizing the cis-conformation. Asymmetric hydrogenation of prochiral pyridinium salts using Ir(I) catalysts with chiral P,N-ligands further enhances enantiopurity (>90% ee) for biologically relevant applications [7].
Boc protection is critical for amine stability during synthesis. The reaction employs Boc₂O in aprotic solvents (e.g., dichloromethane or THF), with catalysts like 4-dimethylaminopyridine (DMAP). Kinetic studies show that the secondary amine at C3 exhibits higher nucleophilicity than the piperidine nitrogen, enabling selective mono-Boc protection [2] [6]. Deprotection uses trifluoroacetic acid (TFA) in dichloromethane (20–50% v/v), preserving the trifluoromethyl group’s integrity. Post-deprotection, the amine undergoes functionalization to amides or sulfonamides via coupling with acyl chlorides or sulfonyl chlorides [5] [6].
Table 1: Reagents for Boc Protection/Deprotection
Step | Reagent | Solvent | Temperature | Yield |
---|---|---|---|---|
Protection | Boc₂O + DMAP (0.1 eq.) | THF | 0–25°C | 85–92% |
Deprotection | TFA (30% v/v) | CH₂Cl₂ | 25°C | 95% |
Early routes installed the trifluoromethyl (CF₃) group via halogen exchange (Halex) on 5-chloromethylpiperidine precursors using anhydrous KF/Cu(I) in dimethylformamide (DMF) at 150°C. However, this method suffers from poor regioselectivity and side reactions [2] [3]. Modern approaches employ radical trifluoromethylation: 5-iodopiperidine derivatives react with Umemoto’s reagent (CF₃⁺ source) or Togni’s reagent (CF₃ radical source) under photoredox catalysis (e.g., Ru(bpy)₃Cl₂). Yields reach 70–85% with enhanced C5 selectivity [3].
Palladium-catalyzed C–H activation enables direct C5 fluorination of piperidine scaffolds. Using Pd(OAc)₂ and N-fluoro-2,4,6-trimethylpyridinium triflate, C5-selective fluorination achieves 65% yield without epimerization [3]. For late-stage trifluoromethylation, Rh(I) catalysts (e.g., RhCl(PPh₃)₃) mediate the addition of CF₃ groups to unsaturated N-Boc-piperidinones, tolerating esters and aryl substituents [7].
Table 2: Fluorination Methods Comparison
Method | Reagents/Catalysts | Regioselectivity | Yield | Limitations |
---|---|---|---|---|
Halogen Exchange (Halex) | KF/CuI, DMF | Low | 40–50% | Side reactions |
Radical Trifluoromethylation | Ru(bpy)₃Cl₂ + Umemoto’s reagent | High (C5) | 70–85% | Requires inert atmosphere |
Pd-Catalyzed C–H Fluorination | Pd(OAc)₂ + F⁺ reagent | High (C5) | 60–65% | Sensitive to steric hindrance |
Continuous-flow reactors enhance the hydrogenation step, reducing reaction times from 48h to 2–4h. AchemBlock’s process employs high-pressure (80 atm) H₂ with Ru/C in microfluidic reactors, achieving 92% conversion and minimizing racemization [2]. Automated pH control during Boc protection maintains optimal conditions (pH 8–9), improving yields to 95% and reducing di-Boc byproducts to <3% [2].
Solvent recycling protocols recover >90% THF and dichloromethane. Catalytic hydrogenation replaces stoichiometric reductants (e.g., NaBH₄), reducing metal waste [2]. Microwave-assisted fluorination cuts energy use by 50%, while water-mediated Boc deprotection eliminates halogenated solvents. These methods align with the ACS Green Chemistry Institute’s guidelines, lowering the E-factor (kg waste/kg product) from 15 to 5 [2] [6].
Table 3: Industrial Process Improvements
Innovation | Key Change | Efficiency Gain | Environmental Impact |
---|---|---|---|
Continuous-Flow Hydrogenation | Ru/C + Microreactor | 92% yield, 4h runtime | 50% less catalyst waste |
Solvent Recycling | THF/DCM recovery loops | 90% solvent reuse | Reduces VOCs |
Microwave Fluorination | MW-assisted CF₃ addition | 50% energy reduction | Lower CO₂ footprint |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: